3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
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Overview
Description
This compound is a research chemical . Its molecular formula is C12H14N4O4 and it has a molecular weight of 278.26 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C12H14N4O4 . It contains an imidazo[4,5-b]pyridin ring, which is a bicyclic compound consisting of an imidazole ring fused to a pyridine ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 278.26 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
- This compound is synthesized through a process involving the nitration, alkylation, and reduction of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one, followed by a reaction with itaconic acid to produce various carboxylic acids including 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids (Smolyar et al., 2007).
Application in Herbicides
- Dimethyl derivatives of this compound have been used in the development of efficient gas chromatographic methods for trace level analysis of imidazolinone herbicides in various matrices, such as water, soybean, and soil (Anisuzzaman et al., 2000).
Reactions with Other Compounds
- Reactions of 1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones with acetylacetone and ethyl acetoacetate have been studied, leading to the formation of various significant compounds (Smolyar & Lomov, 2009).
Antituberculotic Activity
- Derivatives of this compound have been synthesized and tested for antituberculotic activity, highlighting its potential in medicinal applications (Bukowski & Janowiec, 1996).
Structural Analysis
- Structural studies of compounds like 4-{6-chloro-3-(4-chlorobenzyl)imidazo[4,5-b]-pyridin-2-yl}-3,3-dimethylbutanoic acid reveal insights into their geometries, which is crucial for understanding their chemical behavior (Rodier et al., 1993).
Application in Anticoagulants
- Certain derivatives have shown promise as potential anticoagulant agents, indicating their relevance in pharmacological research (Yang et al., 2015).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives have been found to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of this compound .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular functions . Additionally, it affects metabolic processes by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other cellular components. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions . Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic functions and modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage range produces optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . This compound can modulate the activity of key enzymes, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments, influencing its activity and function. The compound’s distribution is crucial for its biological effects, as it determines the concentration and availability of the compound at target sites.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization influences its interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
4-[(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-15-7-3-4-8(13-9(17)5-6-10(18)19)14-11(7)16(2)12(15)20/h3-4H,5-6H2,1-2H3,(H,18,19)(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORFSCEAWMMGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C(C=C2)NC(=O)CCC(=O)O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.